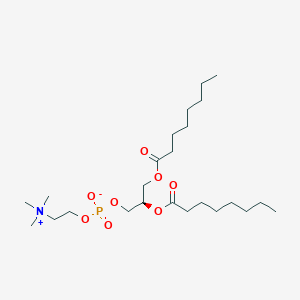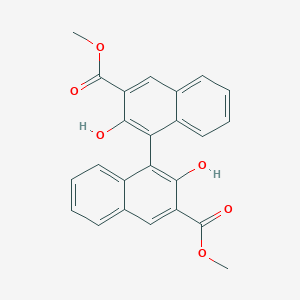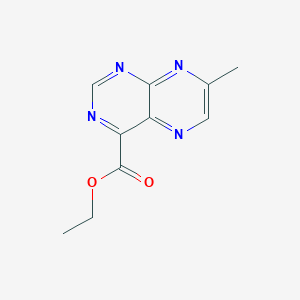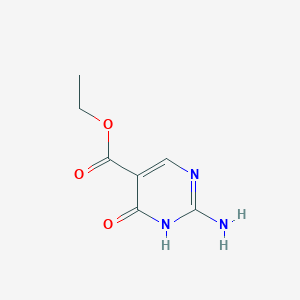
1,2-Dioctanoyl-sn-glicerol-3-fosfocolina
Descripción general
Descripción
1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, which is a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic, which includes a hydrophilic (phosphate head) and two hydrophobic (fatty acid tails) parts. This particular molecule is a variant of the naturally occurring phospholipids, where the fatty acid chains are octanoic acid, an eight-carbon saturated fatty acid.
Synthesis Analysis
The synthesis of related phospholipids has been described in several studies. For instance, a dimeric version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine was synthesized chemically, which upon sonication in water, formed a planar membrane . Another study presented a new intermediate for the facile preparation of mixed-acid 1,2-diacylglycerophosphocholines, which could be used to synthesize similar compounds in high yield and purity . Additionally, the synthesis of sn-glycero-1-phosphocholine was described, which is structurally related to 1,2-dioctanoyl-sn-glycero-3-phosphocholine .
Molecular Structure Analysis
The molecular structure of phospholipids like 1,2-dioctanoyl-sn-glycero-3-phosphocholine is crucial for their function. The carbon-13 nuclear magnetic resonance (NMR) spectra of similar phospholipids have been obtained, which are characteristic enough to permit unequivocal designation of double bond positions for each isomer . The single crystal structure of a mixed-chain triacylglycerol provides insights into the conformation of the glycerol backbone, which is relevant to understanding the structure of 1,2-dioctanoyl-sn-glycero-3-phosphocholine .
Chemical Reactions Analysis
Phospholipids can undergo various chemical reactions. For example, the dimeric glycerophospholipid synthesized in one study was a substrate for phospholipase A2, which afforded 1-palmitoyl-sn-glycero-3-phosphocholine and dotriacontanedioic acid as final products . This indicates that similar compounds like 1,2-dioctanoyl-sn-glycero-3-phosphocholine could also be substrates for enzymatic reactions, leading to the formation of other lipid molecules or breakdown products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phospholipids are determined by their molecular structure. The dimeric glycerophospholipid mentioned earlier displayed unique surface pressure-surface area isotherms and had specific phase transition constants . These properties are important for the formation of lipid bilayers and membranes. The synthesis methods described in the papers also highlight the importance of purity and yield, which are critical for the physical properties of the synthesized lipids .
Aplicaciones Científicas De Investigación
Sistemas de Liberación de Fármacos
1,2-Dioctanoyl-sn-glicerol-3-fosfocolina se utiliza comúnmente como un componente de formulaciones de liposomas en sistemas de liberación de fármacos . Forma bicapas y vesículas estables, lo que permite la encapsulación y la liberación de fármacos a objetivos específicos en el cuerpo . La estructura liposomal puede ser útil para comprender la función y la estructura de las membranas celulares biológicas .
Diseño de Modelos de Liposomas
Este compuesto se utiliza en el diseño y la simulación de modelos liposomales utilizando un enfoque de dinámica molecular de grano grueso . Estos modelos ayudan a comprender los mecanismos de la membrana celular, las interacciones celulares biológicas y los sistemas de liberación de fármacos . Pueden resolver problemas específicos como los transportes de membrana, los canales iónicos, la penetración de fármacos en la membrana, la formación de vesículas, la fusión de membrana y el mecanismo de función de las proteínas de membrana .
Estudio de los Mecanismos de Formación de Membranas
this compound se utiliza para investigar las membranas lipídicas y el mecanismo de su formación a través de simulaciones de dinámica molecular (MD) . El modelo de liposomas simulado proporciona información sobre el ensamblaje de lípidos a través de interacciones de corto alcance (interacciones electrostáticas e interacciones de van der Waals) .
Estudios Interfaciales y de Fluorescencia
Se ha estudiado el comportamiento micelar mixto de this compound en la interfaz aire-agua y en la fase volumétrica acuosa mediante medidas de tensión interfacial e intensidad de fluorescencia de pireno . Esto ayuda a comprender el comportamiento de las mezclas de surfactantes <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Mecanismo De Acción
Target of Action
1,2-Dioctanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Dioctanoyl PC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are the specific sites in the body where the encapsulated drugs are intended to be delivered .
Mode of Action
1,2-Dioctanoyl PC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .
Biochemical Pathways
The exact biochemical pathways affected by 1,2-Dioctanoyl PC are dependent on the specific drugs that are encapsulated within its vesicles. It’s important to note that the primary role of 1,2-dioctanoyl pc is to serve as a delivery vehicle, facilitating the transport of drugs to their intended targets .
Pharmacokinetics
The pharmacokinetic properties of 1,2-Dioctanoyl PC are largely influenced by its role as a drug delivery system. It can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of encapsulated drugs, thereby improving their bioavailability . .
Result of Action
The molecular and cellular effects of 1,2-Dioctanoyl PC’s action are primarily determined by the encapsulated drugs. By delivering these drugs to their specific targets, 1,2-Dioctanoyl PC can enhance their therapeutic effects .
Action Environment
The action, efficacy, and stability of 1,2-Dioctanoyl PC can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the phospholipid bilayers and vesicles . 1,2-dioctanoyl pc is generally designed to maintain stability under physiological conditions to ensure effective drug delivery .
Safety and Hazards
No special measures are required for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .
Direcciones Futuras
The unique chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine make it a promising component in drug delivery systems . Its ability to form stable bilayers and vesicles allows for the encapsulation and delivery of drugs to specific targets in the body . This suggests potential future directions in the field of drug delivery and pharmaceuticals.
Propiedades
IUPAC Name |
[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXRNNWDBPKPW-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334462 | |
| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19191-91-4 | |
| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)



![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)




